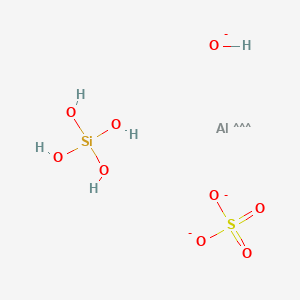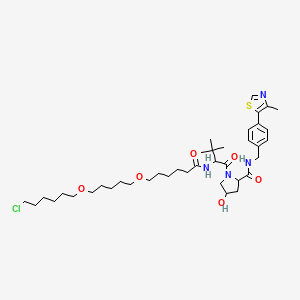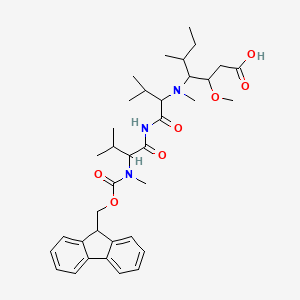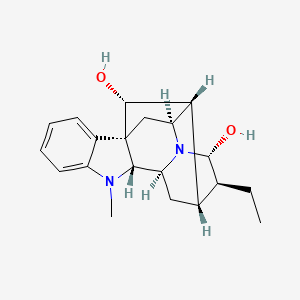![molecular formula C34H48F6FeP2 B13395669 (R)-1-[(R)-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine](/img/structure/B13395669.png)
(R)-1-[(R)-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine is a chiral phosphine ligand that has garnered significant interest in the field of asymmetric catalysis. The compound features a ferrocene backbone, which imparts stability and unique electronic properties, and two distinct phosphine groups that enhance its catalytic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine typically involves the following steps:
Formation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of ferrocene with appropriate phosphine reagents.
Introduction of Phosphine Groups: The bis[4-(trifluoromethyl)phenyl]phosphino and di-tert-butylphosphine groups are introduced via nucleophilic substitution reactions.
Chiral Resolution: The chiral centers are resolved using chiral auxiliaries or chromatographic techniques to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, and ensuring the scalability of chiral resolution techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by its phosphine groups.
Substitution: Nucleophilic substitution reactions can occur at the phosphine centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Scientific Research Applications
(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is explored for its potential in bioconjugation and as a probe for studying biological systems.
Medicine: Research is ongoing into its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine exerts its effects involves coordination to metal centers, forming stable complexes that facilitate catalytic reactions. The phosphine groups act as electron donors, stabilizing transition states and lowering activation energies. The ferrocene backbone provides additional stability and electronic modulation.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used bidentate ligand in catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral ligand used in asymmetric synthesis.
Tris(2,4-di-tert-butylphenyl)phosphite: A sterically hindered phosphine ligand.
Uniqueness
(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine is unique due to its combination of a ferrocene backbone and chiral phosphine groups, which provide both stability and high catalytic activity. Its ability to facilitate a wide range of enantioselective reactions makes it a valuable tool in asymmetric catalysis.
Properties
Molecular Formula |
C34H48F6FeP2 |
|---|---|
Molecular Weight |
688.5 g/mol |
IUPAC Name |
1-[2-bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C29H38F6P2.C5H10.Fe/c1-19(37(26(2,3)4)27(5,6)7)24-9-8-10-25(24)36(22-15-11-20(12-16-22)28(30,31)32)23-17-13-21(14-18-23)29(33,34)35;1-2-4-5-3-1;/h11-19,24-25H,8-10H2,1-7H3;1-5H2; |
InChI Key |
JRQFJZMJWPMCTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one;methanesulfonic acid](/img/structure/B13395590.png)
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13395599.png)
![2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride](/img/structure/B13395602.png)
![tert-butyl N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]carbamate](/img/structure/B13395604.png)



![acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) ester](/img/structure/B13395628.png)

![Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13395641.png)




